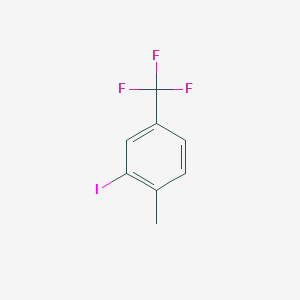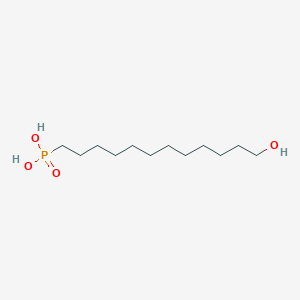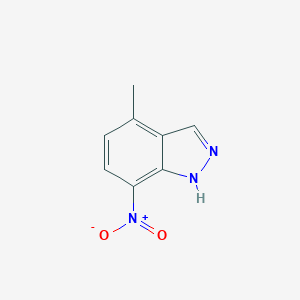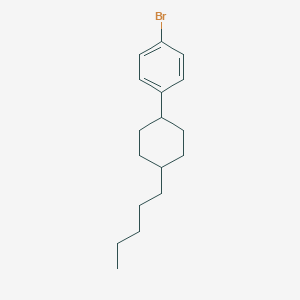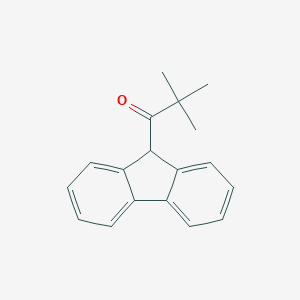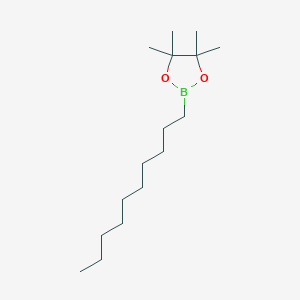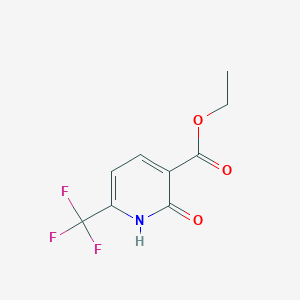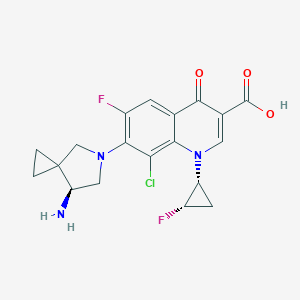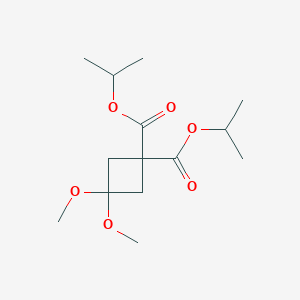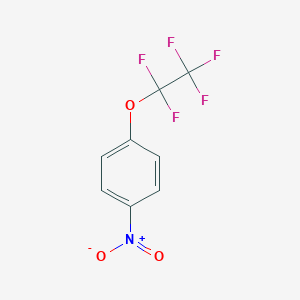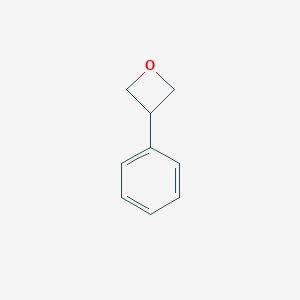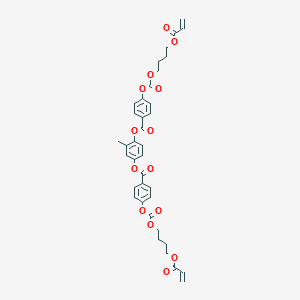
4,8-Dichloro-2-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dichloro-2-phenylquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, pharmacology, and biochemistry. This compound possesses unique properties that make it an attractive candidate for developing new drugs and therapies.
科学研究应用
4,8-Dichloro-2-phenylquinoline has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antibacterial, antifungal, antiviral, and anticancer properties. This compound has also been found to be effective against a wide range of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用机制
The mechanism of action of 4,8-Dichloro-2-phenylquinoline involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
生化和生理效应
The biochemical and physiological effects of 4,8-Dichloro-2-phenylquinoline are primarily related to its ability to inhibit enzymes and proteins that are involved in various cellular processes. This compound has been found to induce apoptosis in cancer cells, leading to their death. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 4,8-Dichloro-2-phenylquinoline in lab experiments is its potent activity against a wide range of diseases and disorders. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for the use of 4,8-Dichloro-2-phenylquinoline in scientific research. One potential direction is the development of new drugs and therapies based on this compound. Another direction is the exploration of its potential use in the treatment of neurological disorders. Additionally, further research is needed to understand the full range of its biochemical and physiological effects.
合成方法
The synthesis of 4,8-Dichloro-2-phenylquinoline involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride, followed by the cyclization of the intermediate product with phosphorus oxychloride. The final product is obtained by treating the resulting compound with chloroform and hydrochloric acid.
属性
CAS 编号 |
126530-46-9 |
|---|---|
产品名称 |
4,8-Dichloro-2-phenylquinoline |
分子式 |
C15H9Cl2N |
分子量 |
274.1 g/mol |
IUPAC 名称 |
4,8-dichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H |
InChI 键 |
LCALZLPOXOPUPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)Cl |
同义词 |
4,8-Dichloro-2-phenylquinoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)
